molecular formula C8H6INO3 B14854237 Methyl 2-formyl-6-iodoisonicotinate

Methyl 2-formyl-6-iodoisonicotinate

Katalognummer: B14854237
Molekulargewicht: 291.04 g/mol
InChI-Schlüssel: KLFJMDKVZRLQQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-formyl-6-iodoisonicotinate is a chemical compound with the molecular formula C8H6INO3 and a molecular weight of 291.04 g/mol It is a derivative of isonicotinic acid and contains an iodine atom, a formyl group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-iodoisonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 2-formylisonicotinate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-formyl-6-iodoisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Methyl 2-carboxy-6-iodoisonicotinate.

    Reduction Reactions: Methyl 2-hydroxymethyl-6-iodoisonicotinate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-formyl-6-iodoisonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-formyl-6-iodoisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can facilitate the formation of reactive intermediates that interact with cellular components, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-formyl-6-iodoisonicotinate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C8H6INO3

Molekulargewicht

291.04 g/mol

IUPAC-Name

methyl 2-formyl-6-iodopyridine-4-carboxylate

InChI

InChI=1S/C8H6INO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3

InChI-Schlüssel

KLFJMDKVZRLQQM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NC(=C1)I)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.